molecular formula C14H15N3O3 B2383564 (E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide CAS No. 2035019-47-5

(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide

Cat. No.: B2383564
CAS No.: 2035019-47-5
M. Wt: 273.292
InChI Key: IRSFPSJXYJEEPT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(Furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide is an acrylamide derivative featuring a furan heterocycle and a pyrimidinylethyl substituent. The (E)-stereochemistry of the acrylamide moiety ensures optimal spatial orientation for interactions with biological targets. The furan ring contributes π-electron density, while the pyrimidinylethyl group provides hydrogen-bonding capabilities via its carbonyl and NH groups. This compound has drawn interest due to its structural similarity to modulators of nicotinic acetylcholine receptors (nAChRs) and enzymes like helicases .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-11-9-14(19)17(10-16-11)7-6-15-13(18)5-4-12-3-2-8-20-12/h2-5,8-10H,6-7H2,1H3,(H,15,18)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSFPSJXYJEEPT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C=N1)CCNC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylate with an amine.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Attachment of the pyrimidine ring: This step may involve the use of a pyrimidine derivative and a suitable linker to connect it to the acrylamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted pyrimidines.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The furan and pyrimidine rings may play a role in binding to the target, while the acrylamide moiety could be involved in covalent modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Targets
Compound Name Substituents Biological Target Activity/IC50 Reference
(E)-3-(Furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide Pyrimidinylethyl group α7 nAChR, Helicases (hypothesized) Not reported
(E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide (DM490) Methyl, p-tolyl α7 nAChR Antagonizes antinociception
(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) Thiophene, p-tolyl α7 nAChR Higher potency vs. DM490
(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Sulfamoylphenyl SARS-CoV Helicase IC50 = 2.3 µM (ATPase)
(E)-3-(Furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b) Morpholine, hydroxymethylphenyl Staphylococcus aureus Sortase A Inhibitory activity (no IC50)
Analysis
  • Furan vs.
  • Pyrimidinylethyl Group : The pyrimidine ring in the target compound enables hydrogen bonding (e.g., with ATPase/helicase active sites) compared to simpler aryl groups like p-tolyl or sulfamoylphenyl .
  • Morpholine and Hydroxymethyl (26b) : These substituents improve solubility and may enhance Sortase A inhibition by facilitating polar interactions .

Enzymatic Inhibition and Receptor Modulation

Helicase/ATPase Inhibition

The sulfamoylphenyl derivative () inhibits SARS-CoV helicase ATPase activity (IC50 = 2.3 µM) but shows weaker helicase inhibition (IC50 = 13.0 µM). The target compound’s pyrimidinylethyl group could offer stronger interactions with helicase catalytic pockets due to its dual hydrogen-bonding sites .

α7 nAChR Modulation

DM490 reduces antinociception in mice by antagonizing α7 nAChR, while DM497 (thiophene analog) exhibits higher efficacy. The pyrimidinylethyl group in the target compound may introduce steric hindrance or novel binding modes, altering receptor activation .

Pharmacokinetic Considerations

  • Solubility : Morpholine-containing analogs (e.g., 26b) likely have improved aqueous solubility compared to the pyrimidinylethyl derivative, which may limit bioavailability .
  • Metabolic Stability : The pyrimidine ring’s rigidity could reduce metabolic degradation compared to furan or thiophene derivatives, enhancing half-life .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide is a synthetic organic compound characterized by a unique structure that includes a furan ring, a pyrimidine ring, and an acrylamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant and anticancer properties.

PropertyValue
Molecular Formula C₁₄H₁₅N₃O₃
Molecular Weight 273.29 g/mol
CAS Number 2035019-47-5

Antioxidant Activity

Research indicates that compounds with acrylamide moieties, similar to this compound, may exhibit significant antioxidant properties. A study on bifendate derivatives revealed that certain compounds displayed potent cytoprotective effects against oxidative stress, suggesting that the acrylamide structure could enhance antioxidant activity through mechanisms involving the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage .

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in oxidative stress pathways.
  • Receptor Modulation : It could bind to receptors or proteins, altering their activity and influencing cellular responses.
  • Covalent Modification : The acrylamide moiety may facilitate covalent bonding with nucleophilic sites on target proteins, leading to functional changes.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar in structure to this compound:

  • Oxidative Stress Mitigation : In vitro studies showed that derivatives with acrylamide structures effectively reduced reactive oxygen species (ROS) accumulation in cells exposed to oxidative stressors like hydrogen peroxide. This suggests a potential role in preventing cellular damage associated with various diseases .
  • Anticancer Potential : Compounds featuring furan and pyrimidine rings have been associated with anticancer properties. Their ability to modulate signaling pathways involved in cell proliferation and apoptosis presents opportunities for therapeutic applications in oncology.
  • Antidiabetic Activity : Similar compounds have demonstrated inhibitory effects on alpha-amylase and PTP-1B, indicating potential applications in managing diabetes by regulating glucose metabolism .

Summary of Biological Activities

Activity TypeEvidence/Findings
Antioxidant Potent cytoprotective effects against oxidative stress
Anticancer Modulation of cancer-related signaling pathways
Antidiabetic Inhibition of key enzymes involved in glucose metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.